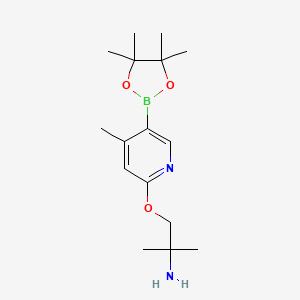

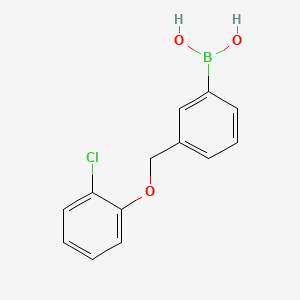

![molecular formula C7H3BrF3N3 B572438 5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1262639-31-5](/img/structure/B572438.png)

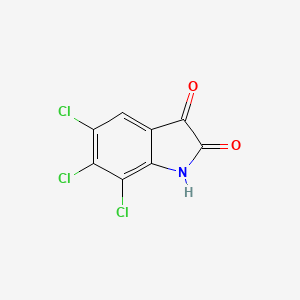

5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Trifluoromethylpyridines (TFMPs) are important structural motifs in active agrochemical and pharmaceutical ingredients . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products . It can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .Applications De Recherche Scientifique

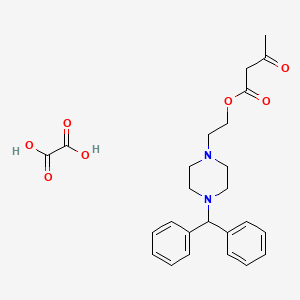

Anxiolytic Pharmaceuticals

Pyrazolopyridine derivatives like tracazolate, cartazolate, and etazolate are known for their use as anxiolytic drugs. The compound could potentially be explored for similar pharmaceutical applications due to its structural similarity .

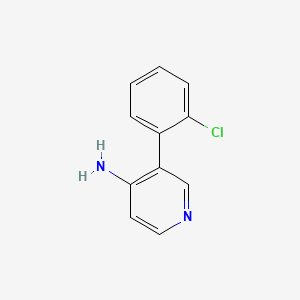

Antifungal and Antibacterial Agents

Derivatives of pyrazole-3,4-dicarboxylic acid and pyrazole-3-carboxylic acid exhibit notable antifungal and antibacterial activities. The trifluoromethyl group in the compound could enhance these properties, making it a candidate for antimicrobial research .

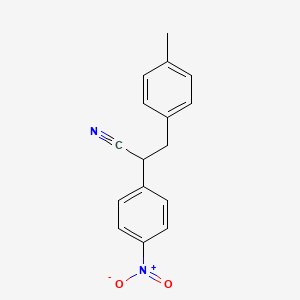

Protein Kinase Inhibitors for Oncology

Pyrazole-based protein kinase inhibitors are being developed for precision oncology. Given the biological activity of pyrazolopyridines, the compound could be investigated for its efficacy in inhibiting protein kinases involved in cancer progression .

4. Fluorescence Properties for Sensing and Imaging Some pyrazolopyridine derivatives exhibit strong fluorescence, which can be utilized in sensing and imaging applications. The compound’s fluorescence properties could be characterized for potential use in bioimaging .

Synthetic Strategies and Chemical Research

The synthesis of pyrazolopyridine derivatives involves various strategies that can be applied to the compound for chemical research and development of new synthetic methods .

Catalysis

Pyrazolopyridine derivatives have been used as catalysts in chemical reactions. The compound’s potential catalytic activity could be explored to facilitate various organic transformations .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that such compounds often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that such compounds can interact with their targets in a variety of ways, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .

Biochemical Pathways

Compounds of this nature often influence a variety of biochemical pathways, potentially leading to a wide range of downstream effects .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Such compounds can have a wide range of effects depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

5-bromo-3-(trifluoromethyl)-2H-pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3N3/c8-4-2-1-3-5(12-4)6(14-13-3)7(9,10)11/h1-2H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUHHQJWBKGTLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(NN=C21)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B572355.png)

![1H-Pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B572370.png)